molecular formula C15H13Cl4NO B588273 Miconazole EP impurity C CAS No. 67358-54-7

Miconazole EP impurity C

Cat. No.: B588273
CAS No.: 67358-54-7
M. Wt: 365.075
InChI Key: UPHHLPHPPMXDGG-UHFFFAOYSA-N
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Description

Miconazole EP Impurity C, also known as (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine, is a related compound of Miconazole. Miconazole is an imidazole antifungal agent commonly used to treat fungal infections. This compound is one of the impurities that can be found during the synthesis and production of Miconazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Miconazole EP Impurity C involves the reaction of 2,4-dichlorobenzyl chloride with 2,4-dichlorophenylacetonitrile in the presence of a base, followed by reduction and subsequent etherification. The reaction conditions typically include the use of solvents such as acetonitrile and methanol, and reagents like ammonium acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) is common to monitor the production process and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Miconazole EP Impurity C can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Scientific Research Applications

Miconazole EP Impurity C has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Miconazole EP Impurity C is unique due to its specific structural configuration and the presence of multiple chlorine atoms, which can influence its chemical reactivity and interactions with biological systems. This uniqueness makes it an important compound for studying the synthesis, production, and quality control of Miconazole .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl4NO/c16-10-2-1-9(13(18)5-10)8-21-15(7-20)12-4-3-11(17)6-14(12)19/h1-6,15H,7-8,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHHLPHPPMXDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67358-54-7
Record name 2-((2,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethan-1-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2,4-DICHLOROBENZYL)OXY)-2-(2,4-DICHLOROPHENYL)ETHAN-1-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U2CWP7FRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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